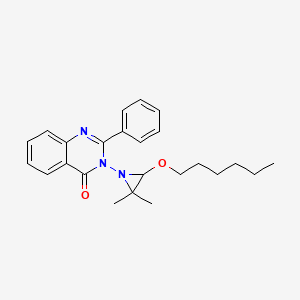
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazolinone core, which is known for its diverse biological activities, and an aziridine ring, which is a strained three-membered ring known for its high reactivity. The presence of a hexyloxy group further adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Aziridine Ring: The aziridine ring can be introduced via the reaction of an appropriate precursor with a reagent such as trimethylsulfonium iodide.
Attachment of the Hexyloxy Group: The hexyloxy group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: The quinazolinone core can be reduced under appropriate conditions.
Substitution: The hexyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aziridine ring can lead to the formation of oxaziridines, while reduction of the quinazolinone core can yield dihydroquinazolinones.
Scientific Research Applications
3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer agent.
Industry: The compound’s reactivity makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The quinazolinone core can interact with various biological pathways, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2-Phenylquinazolin-4(3H)-one): Lacks the aziridine and hexyloxy groups, resulting in different reactivity and biological activity.
3-(3-(Methoxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hexyloxy group, affecting its solubility and reactivity.
Uniqueness
The presence of the hexyloxy group in 3-(3-(Hexyloxy)-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4(3H)-one imparts unique solubility properties and reactivity, making it distinct from other similar compounds. Its combination of a quinazolinone core and an aziridine ring also contributes to its unique biological activity.
Properties
CAS No. |
143264-16-8 |
|---|---|
Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
3-(3-hexoxy-2,2-dimethylaziridin-1-yl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C24H29N3O2/c1-4-5-6-12-17-29-23-24(2,3)27(23)26-21(18-13-8-7-9-14-18)25-20-16-11-10-15-19(20)22(26)28/h7-11,13-16,23H,4-6,12,17H2,1-3H3 |
InChI Key |
QJFJCOQRTREVRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1C(N1N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



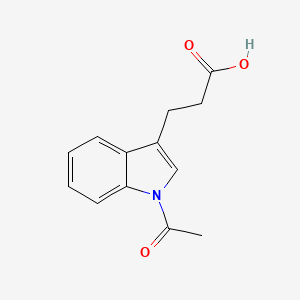
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B12906381.png)
![N,N-Dimethyl-3-phenylimidazo[1,2-a]pyrazin-5-amine](/img/structure/B12906382.png)


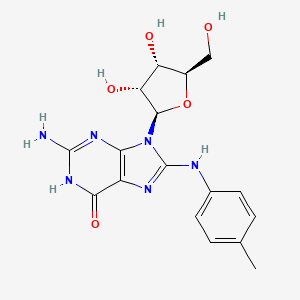
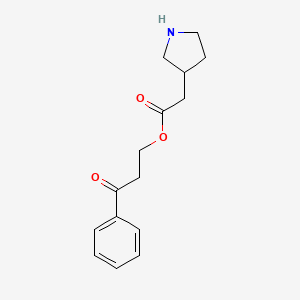
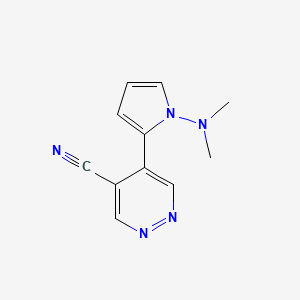
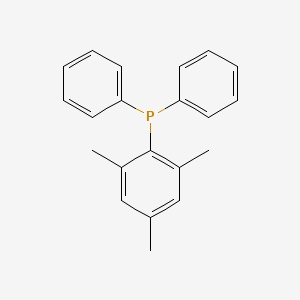
![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
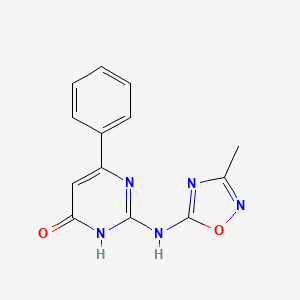
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

